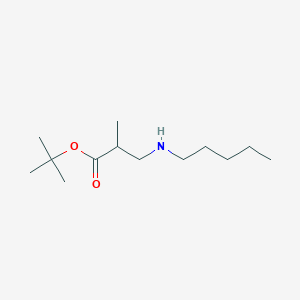

![molecular formula C15H30N2O2 B6340421 tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-79-5](/img/structure/B6340421.png)

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid substance with the empirical formula C12H24N2O2 . It has a molecular weight of 228.33 . Another similar compound is “tert-Butyl methyl (piperidin-3-yl)carbamate” which has a molecular weight of 214.31 .

Molecular Structure Analysis

The SMILES string for “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is O=C(NCCC1CNCCC1)OC©©C . The InChI key for this compound is XQIKKZRRQGXGHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid . The compound “tert-Butyl methyl (piperidin-3-yl)carbamate” is a liquid and should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- The compound has been synthesized as a cyclic amino acid ester from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reaction, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).

Application in Mass-Separation Agents

- Piperazine-based Good’s buffers, which include the compound, are explored as mass-separating agents for the separation of propanols and water azeotropic mixtures (Taha, 2016).

Organometallic Chemistry

- The compound is investigated in the synthesis and characterization of organometallic compounds, specifically as an isosteric substitute for organic drug candidates (Patra et al., 2012).

Polymerization Processes

- The compound's derivative is used in copper(II) nitrate complexes for rac-lactide polymerization, providing insights into reaction kinetics and molecular weight control in polymerization reactions (Daneshmand et al., 2019).

Catalysis in Oxidative Cyclization

- The compound is involved in catalysis of oxidative cyclization of alkenols by tert-butyl hydroperoxide, demonstrating its potential in chemical transformations (Dönges et al., 2014).

Synthesis of Orthogonally Protected Amino Acids

- It has been used in the synthesis of orthogonally protected amino acids, useful for the syntheses of edeine analogs (Czajgucki et al., 2003).

Intermediate in Anticancer Drugs

- The compound serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Biodegradation Studies

- It is also examined in the context of biodegradation of gasoline oxygenates by propane-oxidizing bacteria (Steffan et al., 1997).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-methyl-3-(2-piperidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-13(14(18)19-15(2,3)4)12-16-8-11-17-9-6-5-7-10-17/h13,16H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFUWVXHOXLLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)

![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)

![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)

![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)

![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)